

# An In-Depth Technical Guide to the Molecular Structure and Bonding of Trimethylurea

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## Compound of Interest

Compound Name: Trimethylurea

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of **N,N,N'-Trimethylurea** (TMU). It delves into the precise geometric parameters determined by X-ray crystallography, the dynamics of internal rotation as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, and the vibrational characteristics observed in infrared and Raman spectroscopy. This document is intended to serve as a core reference for researchers in chemistry, pharmacology, and materials science, offering detailed experimental protocols, structured data, and visual representations of key molecular concepts.

## Molecular Structure and Geometry

The three-dimensional arrangement of atoms in **trimethylurea** has been precisely determined using single-crystal X-ray diffraction. The crystal structure reveals the presence of two independent molecules in the asymmetric unit. One molecule is situated on a crystallographic mirror plane, while the other occupies a general position. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These values provide a quantitative basis for understanding the molecule's conformation and bonding.

## Data Presentation: Bond Lengths and Angles

The following tables summarize the experimentally determined bond lengths and angles for the two independent molecules of **trimethylurea** found in the crystal structure.

Table 1: Selected Bond Lengths (Å) for **Trimethylurea**

Bond	Molecule 1 (Å)	Molecule 2 (Å)
C1=O1	1.244(3)	1.243(2)
C1-N1	1.365(3)	1.368(2)
C1-N2	1.378(3)	1.379(2)
N1-C2	1.456(3)	1.458(3)
N2-C3	1.461(3)	1.462(3)
N2-C4	1.463(3)	1.460(3)

Table 2: Selected Bond Angles (°) for **Trimethylurea**

Angle	Molecule 1 (°)	Molecule 2 (°)
O1-C1-N1	121.4(2)	121.2(2)
O1-C1-N2	121.3(2)	121.4(2)
N1-C1-N2	117.3(2)	117.4(2)
C1-N1-C2	123.5(2)	123.1(2)
C1-N2-C3	120.1(2)	119.8(2)
C1-N2-C4	121.8(2)	122.1(2)
C3-N2-C4	116.8(2)	117.0(2)

## Molecular Visualization

The fundamental structure of a single **trimethylurea** molecule is depicted below, with standard atom color-coding.

### *Trimethylurea Molecular Structure*

## Bonding and Electronic Effects

The bonding in **trimethylurea** is characterized by significant electron delocalization within the urea backbone, which has profound effects on its structure and reactivity.

## Resonance Structures

The planar geometry around the nitrogen atoms and the shortened C-N bond lengths are indicative of resonance. The lone pair of electrons on each nitrogen atom can be delocalized into the carbonyl group's  $\pi$ -system. This delocalization imparts partial double-bond character to the C-N bonds and reduces the double-bond character of the C=O bond.

### *Key Resonance Contributors*

## Rotational Barrier

A direct consequence of the partial double-bond character of the C-N bonds is a significant barrier to rotation around these bonds. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy has been employed to quantify this rotational barrier. The Gibbs free energy of activation ( $\Delta G^\ddagger$ ) for rotation around the  $\text{C}-\text{N}(\text{CH}_3)_2$  bond is influenced by the solvent environment, highlighting the role of intermolecular interactions.

Table 3: Activation Parameters for  $\text{C}-\text{N}(\text{CH}_3)_2$  Bond Rotation

Solvent	$\Delta G^\ddagger$ (kcal/mol)	$\Delta H^\ddagger$ (kcal/mol)	$\Delta S^\ddagger$ (cal/mol·K)
$\text{CD}_2\text{Cl}_2$	$11.3 \pm 0.6$	-	-
$\text{CD}_3\text{OD}$	$10.5 \pm 0.3$	-	-
$\text{D}_2\text{O}/\text{CD}_3\text{OD}$	12.4	-	-

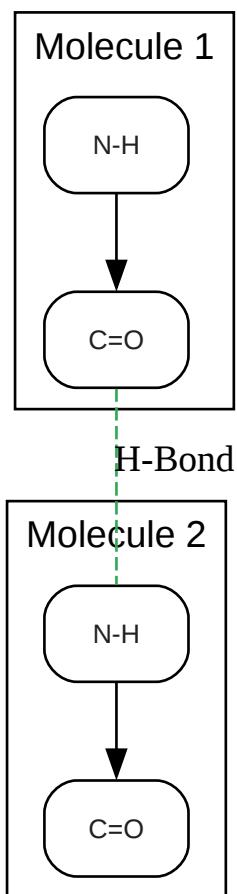
Data from Pontes and Basso, *J. Phys. Chem. A* 2010, 114, 22, 6423–6430.

The increase in the rotational barrier in protic solvents like a water/methanol mixture is attributed to the stabilization of the planar ground state through hydrogen bonding with the carbonyl oxygen.

## Hydrogen Bonding

In the solid state, **trimethylurea** molecules form chains through classical N-H $\cdots$ O=C hydrogen bonds. This intermolecular interaction plays a crucial role in the crystal packing and influences the physical properties of the material.

### Intermolecular Hydrogen Bonding



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*N-H $\cdots$ O=C Hydrogen Bonding*

## Spectroscopic Characterization

Vibrational and nuclear magnetic resonance spectroscopy provide further insights into the bonding and dynamics of **trimethylurea**.

## Vibrational Spectroscopy (FTIR & Raman)

The vibrational spectrum of **trimethylurea** is complex, but several key modes are characteristic of its structure. Due to a lack of a detailed published vibrational analysis specifically for N,N,N'-**trimethylurea**, the assignments in Table 4 are based on comprehensive studies of the closely related N,N'-dimethylurea and N,N,N',N'-tetramethylurea. These assignments are made with a high degree of confidence due to the similarity in the core urea structure.

Table 4: Principal Vibrational Modes of **Trimethylurea** (Approximate)

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Description
~3400	$\nu(\text{N-H})$	N-H stretching
~2950	$\nu(\text{C-H})$	C-H stretching of methyl groups
~1640	Amide I ( $\nu(\text{C=O})$ )	C=O stretching, with some C-N stretch character
~1540	Amide II ( $\delta(\text{N-H}) + \nu(\text{C-N})$ )	N-H bending coupled with C-N stretching
~1410	$\delta(\text{CH}_3)$	Asymmetric and symmetric CH <sub>3</sub> bending
~1250	Amide III	C-N stretching and N-H bending
~770	$\gamma(\text{N-H})$	Out-of-plane N-H wagging

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for confirming the structure of **trimethylurea**. In the <sup>1</sup>H NMR spectrum, distinct signals are observed for the N-H proton and the three methyl groups. The chemical shifts of the N(CH<sub>3</sub>)<sub>2</sub> groups can be non-equivalent at low temperatures due to the slow rotation around the C-N bond.

Table 5: Typical <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (ppm)

Nucleus	Group	Chemical Shift (ppm)
<sup>1</sup> H	N-H	~5.0 - 6.0
<sup>1</sup> H	N-CH <sub>3</sub>	~2.7 - 2.9
<sup>1</sup> H	N(CH <sub>3</sub> ) <sub>2</sub>	~2.9 - 3.1
<sup>13</sup> C	C=O	~158
<sup>13</sup> C	N-CH <sub>3</sub>	~27
<sup>13</sup> C	N(CH <sub>3</sub> ) <sub>2</sub>	~36

Note: Chemical shifts are approximate and can vary with solvent and temperature.

## Experimental Protocols

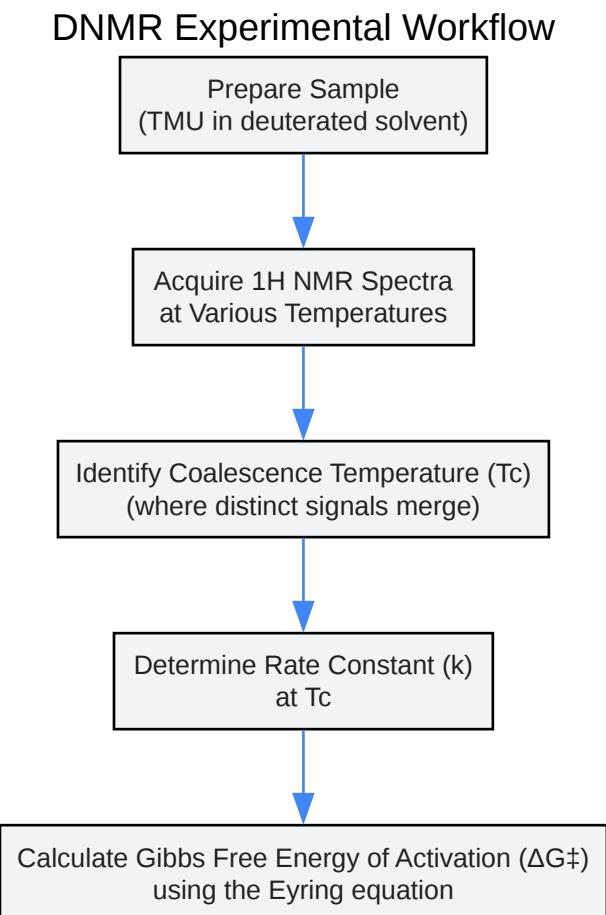
This section provides an overview of the methodologies used to obtain the structural and dynamic data presented in this guide.

### Single-Crystal X-ray Diffraction

- Crystal Growth: Single crystals of **trimethylurea** suitable for X-ray diffraction are typically grown by slow evaporation from an appropriate solvent (e.g., a mixture of tetrahydrofuran and n-heptane).
- Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on an area detector.
- Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into the electron density and refined using least-squares methods to minimize the difference between the observed and calculated structure factors.

# Dynamic NMR Spectroscopy for Rotational Barrier Determination

The determination of the rotational barrier involves acquiring and analyzing NMR spectra over a range of temperatures.



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